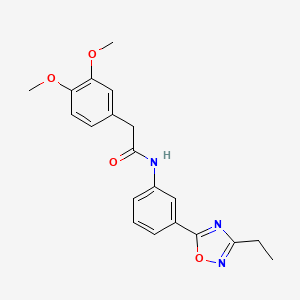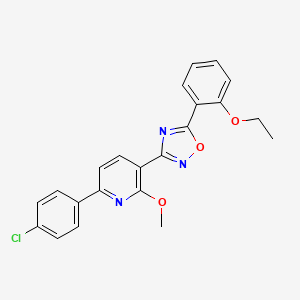
2-(3,4-dimethoxyphenyl)-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as DPA-714, is a compound that has been extensively researched for its potential use in the field of nuclear medicine. DPA-714 is a selective ligand for the translocator protein (TSPO) and has been shown to have a high affinity for this protein. The TSPO is a mitochondrial protein that is involved in the regulation of cholesterol transport, apoptosis, and immune response. The overexpression of TSPO has been linked to various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
2-(3,4-dimethoxyphenyl)-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide binds to the TSPO, which is a mitochondrial protein that is involved in the regulation of cholesterol transport, apoptosis, and immune response. The overexpression of TSPO has been linked to various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. By binding to the TSPO, this compound can be used to visualize the TSPO in vivo and to study its role in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for the TSPO and can be used to visualize the TSPO in vivo. This has allowed researchers to study the role of TSPO in various diseases and to develop new diagnostic and therapeutic strategies. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,4-dimethoxyphenyl)-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide in lab experiments include its high affinity for the TSPO, its ability to visualize the TSPO in vivo, and its anti-inflammatory and neuroprotective effects. The limitations of using this compound in lab experiments include its high cost, the need for specialized equipment for PET imaging studies, and the limited availability of the compound.
Direcciones Futuras
For research on 2-(3,4-dimethoxyphenyl)-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide include the development of new diagnostic and therapeutic strategies for diseases that involve the overexpression of the TSPO, such as cancer, Alzheimer's disease, and Parkinson's disease. Other future directions include the development of new TSPO ligands with improved pharmacokinetic properties and the study of the role of TSPO in other diseases, such as cardiovascular disease and diabetes.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves a multistep process. The first step is the synthesis of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, which is then coupled with 3,4-dimethoxybenzoyl chloride to form this compound. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been extensively studied for its potential use in the field of nuclear medicine. It has been shown to have a high affinity for the TSPO, which is overexpressed in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been used in PET imaging studies to visualize the TSPO in vivo. This has allowed researchers to study the role of TSPO in various diseases and to develop new diagnostic and therapeutic strategies.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-18-22-20(27-23-18)14-6-5-7-15(12-14)21-19(24)11-13-8-9-16(25-2)17(10-13)26-3/h5-10,12H,4,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLJYMCXBKFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)




